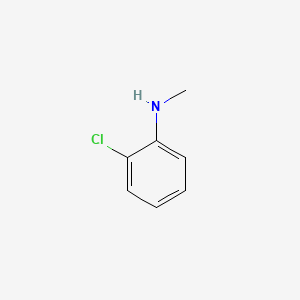

2-Chloro-N-methylaniline

Description

Properties

IUPAC Name |

2-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNNILPYHCKCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239323 | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-32-1 | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-N-methylaniline

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-N-methylaniline

This compound (CAS No. 932-32-1) is a halogenated secondary aromatic amine that has garnered significant interest within the scientific community.[1][2] Its strategic importance lies in its versatile chemical structure, featuring a reactive secondary amine, a nucleophilic aromatic ring, and a chlorine substituent that can be leveraged for further functionalization. These characteristics make it a valuable building block, or scaffold, in the synthesis of a diverse array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2][3]

The presence of the ortho-chlorine atom relative to the N-methylamino group introduces specific steric and electronic effects that critically influence the molecule's reactivity. It modulates the basicity of the amine and directs the regioselectivity of subsequent reactions on the aromatic ring. Understanding these nuanced properties is paramount for researchers and drug development professionals aiming to exploit this molecule's synthetic potential. This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols associated with this compound, offering field-proven insights for its effective application in a laboratory and industrial context.

Part 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The physicochemical and spectroscopic data for this compound are summarized below, providing the necessary benchmarks for identity and purity confirmation.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a liquid at room temperature, with a color that can range from colorless to yellow or brown, likely depending on purity and exposure to air or light.[2][4]

| Property | Value | Source(s) |

| CAS Number | 932-32-1 | [4][5] |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [5] |

| Appearance | Clear colorless to pale yellow to brown liquid | [4] |

| Boiling Point | ~207-210 °C | [6][7] |

| Density | ~0.97 g/mL | [8] |

| Refractive Index (@ 20°C) | 1.5780 - 1.5830 | [4] |

| Solubility | Not miscible or difficult to mix with water; soluble in organic solvents like ethanol and ether. | [2][9] |

Spectroscopic Validation Workflow

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for compound verification. The causality is clear: if the empirical data from IR, NMR, and MS analyses do not align with the theoretical structure, the sample's identity or purity is compromised.

Caption: Logical workflow for the structural validation of this compound.

Spectroscopic Data Interpretation

The following table summarizes the key spectral features expected for this compound. This data is crucial for quality control and reaction monitoring.

| Technique | Key Feature | Interpretation |

| IR Spectroscopy | Sharp band at ~3400 cm⁻¹; Bands at ~1600, ~1500 cm⁻¹; Band at ~750 cm⁻¹ | The sharp band at ~3400 cm⁻¹ is characteristic of a secondary amine (N-H) stretch, distinguishing it from a primary amine which would show two bands.[10] Aromatic C=C stretching and a C-Cl stretch are also expected.[10] |

| ¹H NMR | Multiplet at ~6.6-7.3 ppm (4H); Singlet at ~4.4 ppm (1H, broad); Singlet at ~2.9 ppm (3H) | The aromatic region (4H) shows a complex pattern due to the ortho- and meta-couplings on the substituted ring. A broad singlet for the N-H proton (exchangeable with D₂O) and a singlet for the N-methyl protons are key identifiers.[11] |

| ¹³C NMR | Signals at ~145.0, 129.0, 127.8, 119.0, 117.0, 110.6 ppm; Signal at ~30.4 ppm | Six distinct signals are expected in the aromatic region, confirming the asymmetric substitution of the benzene ring.[11] The signal around 30 ppm corresponds to the N-methyl carbon.[11] |

| Mass Spectrometry (EI) | M⁺ at m/z 141; M+2 at m/z 143 | The molecular ion peak (M⁺) confirms the molecular weight. The presence of an M+2 peak with an intensity ratio of approximately 3:1 to the M⁺ peak is the classic isotopic signature of a molecule containing one chlorine atom.[10][11] |

Part 2: Synthesis and Reactivity

Synthesis Overview

The synthesis of this compound typically involves the N-methylation of 2-chloroaniline. Various methylation strategies can be employed, from classical methods using methyl halides or dimethyl sulfate to more modern catalytic approaches.[12] A notable advanced method involves the iridium-catalyzed N-methylation of ortho-substituted anilines using methanol as the methylating agent, which represents a greener and more efficient pathway.[11]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Iridium-Catalyzed N-Methylation

This protocol is based on modern catalytic methods, chosen for its high efficiency and use of a readily available methyl source. The choice of an iridium catalyst is based on its demonstrated high activity for this type of transformation.[11]

Objective: To synthesize this compound from 2-chloroaniline using methanol.

Materials:

-

2-chloroaniline

-

Methanol (CH₃OH)

-

2-Arylbenzo[d]oxazole NHC-Ir(III) Complex (or similar Ir-catalyst)

-

Base (e.g., t-BuOK)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reactor Setup: A dried Schlenk flask is charged with the iridium catalyst, base, and a magnetic stir bar under an inert atmosphere.

-

Addition of Reactants: Anhydrous toluene, 2-chloroaniline, and methanol are added sequentially via syringe.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a predetermined time (e.g., 12-24 hours). The progress is monitored by TLC or GC-MS.

-

Quenching and Extraction: Upon completion, the mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[11]

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and catalyst systems.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups:

-

N-H Group: The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions to introduce diverse functionalities.[3]

-

Aromatic Ring: The ring is activated by the N-methylamino group, making it susceptible to electrophilic aromatic substitution. The directing effects of the chloro and amino groups will influence the position of substitution.

-

C-Cl Group: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

This trifecta of reactivity allows for a modular approach to synthesis, where different parts of the molecule can be modified selectively, making it a valuable scaffold in drug discovery for exploring structure-activity relationships (SAR).[3]

Part 3: Applications in Research and Development

While specific, large-scale applications for this compound itself are not broadly documented in top-tier search results, its structural motifs are prevalent in applied chemistry. Its isomers and related chloro-anilines are crucial intermediates in the synthesis of a wide range of commercial products.

-

Pharmaceutical Synthesis: Isomeric compounds like 2-chloro-6-methylaniline are critical intermediates in the synthesis of oncology drugs, such as the tyrosine kinase inhibitor Dasatinib.[13][14][15] This highlights the recognized value of the chloro-methylaniline scaffold in constructing complex, biologically active molecules. The unique substitution pattern of this compound makes it a candidate for the development of novel therapeutic agents.[16]

-

Agrochemicals: Related compounds are used to produce herbicides. For instance, 3-Chloro-2-methylaniline is an intermediate in the synthesis of the herbicide Quinclorac.[16]

-

Dye Manufacturing: The aniline core is fundamental to the dye industry. Isomers of chloro-methylaniline are used as precursors in the manufacturing of high-quality synthetic dyes.[16]

-

Precursor for Heterocycles: It is used as a reagent to produce other chemical compounds, such as 1-methyl-2-thioacetylpyrrole, demonstrating its utility in building heterocyclic systems which are common in medicinal chemistry.[4][9]

Part 4: Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound and related aromatic amines must be handled with care due to their potential toxicity.

4.1 Hazard Profile

-

Toxicity: Classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure.[17]

-

Irritation: Can cause skin and serious eye irritation.[18]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[6] Avoid release to the environment.[6]

4.2 Safe Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[19][20]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[21]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][19]

4.3 Spill and Disposal Procedures

-

Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[19]

-

Major Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Contain the spill and prevent it from entering drains or waterways.[19]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This should be done via a licensed waste disposal company.[20][21]

Conclusion

This compound is a synthetically versatile building block with a well-defined chemical and spectroscopic profile. Its value to researchers and drug development professionals lies in the multiple reactive sites that can be selectively functionalized to create novel and complex molecules. While it must be handled with appropriate safety precautions due to its potential toxicity, a thorough understanding of its properties, as detailed in this guide, enables its effective and safe use in advancing chemical synthesis and discovery programs.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. caslab.com [caslab.com]

- 6. chembk.com [chembk.com]

- 7. 611-21-2 N-Methyl-o-toluidine AKSci U026 [aksci.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 16. innospk.com [innospk.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. fishersci.com [fishersci.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. cdn.chemservice.com [cdn.chemservice.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2-Chloro-N-methylaniline (CAS 932-32-1)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and methodologies.

Core Identity and Physicochemical Profile

This compound, with CAS number 932-32-1, is an aromatic amine distinguished by a chloro group at the ortho position of the benzene ring relative to a secondary N-methylamino group.[1] This substitution pattern imparts specific reactivity and physical properties that are foundational to its utility in various synthetic applications. The compound typically presents as a clear, colorless to pale yellow or brown liquid, with its state dependent on purity and ambient temperature.[1][2]

The presence of the N-methylamino group confers basic properties, allowing it to readily form salts, such as this compound hydrochloride (CAS 1187385-64-3), and to participate in a wide array of chemical reactions.[1][3] Its solubility is limited in water but excellent in common organic solvents like ethanol and ether.[1][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 932-32-1 | [1][4][5][6][7] |

| Molecular Formula | C₇H₈ClN | [1][4][5][6][7] |

| Molecular Weight | 141.60 g/mol | [4][5][7] |

| Boiling Point | 218 °C (lit.) | [6][8] |

| Density | 1.15 g/mL at 25 °C (lit.) | [8][9] |

| Refractive Index (n²⁰/D) | 1.579 (lit.) | [8][9] |

| Flash Point | 198 °F (92.2 °C) | [8] |

| Solubility | Not miscible or difficult to mix in water. | [4][8] |

| pKa | 3.17 ± 0.10 (Predicted) | [8] |

| Appearance | Clear colorless to pale yellow to brown liquid. | [2] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification Protocols

The synthesis of this compound is not commonly detailed as a direct, single-step process in readily available literature. However, a logical and industrially relevant approach involves the N-methylation of 2-chloroaniline. An alternative, though more complex route, could involve the chlorination of N-methylaniline, which would necessitate careful control to achieve the desired ortho-selectivity and avoid over-chlorination.[10]

A foundational method for producing the precursor, 2-chloroaniline, involves the reduction of 2-nitrochlorobenzene, often using iron powder in an acidic medium.[11]

Workflow: Synthesis via N-methylation of 2-Chloroaniline

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis of this compound

Causality: This protocol employs reductive amination, a robust method for forming C-N bonds. Using formaldehyde as the methyl source and a reducing agent like sodium borohydride is a common and effective strategy for N-methylation of anilines.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroaniline (1 eq.) in a suitable solvent such as methanol.

-

Formation of Imine : Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq.) dropwise while maintaining the temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The addition is exothermic and will cause gas evolution.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up : Quench the reaction by slowly adding water. Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

Trustworthiness: Purification via fractional distillation under reduced pressure is a self-validating system. It effectively separates the desired product from lower-boiling starting materials and higher-boiling polymeric byproducts based on vapor pressure differences. The purity of collected fractions can be immediately assessed by analytical methods like GC.[10]

-

Apparatus Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

-

Distillation : Transfer the crude this compound to the distillation flask. Begin heating the flask gently in an oil bath while gradually reducing the pressure.

-

Fraction Collection : Collect and discard any initial low-boiling fractions. Collect the main fraction boiling at the expected temperature for this compound under the applied pressure (e.g., approx. 105-110 °C at 10 mmHg).[12]

-

Purity Analysis : Analyze the collected fractions using Gas Chromatography (GC) to confirm purity, which should typically be ≥97%.[2][4]

Chemical Reactivity and Mechanistic Insights

This compound possesses multiple reactive sites, making it a versatile building block. The nucleophilic secondary amine can undergo further alkylation, acylation, or participate in coupling reactions. The aromatic ring is activated by the N-methylamino group, yet influenced by the electron-withdrawing chloro group, directing electrophilic substitution. The chlorine atom itself can be displaced in nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or activation by other ring substituents.

Key Reactions

-

Nucleophilic Substitution : The amino group's basicity allows it to act as a nucleophile in various reactions.[1]

-

Iridium-Catalyzed Borylation : This reaction affords the corresponding ortho-borylated derivative, which is a valuable intermediate for creating more complex molecules through subsequent cross-coupling reactions (e.g., Suzuki coupling).[13]

-

Reaction with Lawesson's Reagent : It is specifically used to produce 1-methyl-2-thioacetylpyrrole in the presence of Lawesson's reagent and a solvent like tetrahydrofuran (THF).[2][4] This highlights its role as a precursor in heterocyclic synthesis.

Diagram of Reactive Sites

Caption: Key reactive sites on the this compound molecule.

Industrial and Research Applications

This compound is primarily valued as an organic building block and intermediate in the synthesis of more complex molecules across several industries.[1][7]

-

Pharmaceuticals : It serves as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural motif is found in various classes of drugs.

-

Agrochemicals : The compound is used in the manufacturing of pesticides and herbicides.[1]

-

Dyes : It is a precursor in the synthesis of certain dyes.[1]

-

Specialty Chemicals : As demonstrated by its reaction with Lawesson's reagent, it is a precursor for specialized heterocyclic compounds.[2][4]

-

Research : In a research context, it has been investigated for its interaction with mitochondrial membranes, potentially influencing membrane potential.[6] This suggests applications in biochemical and proteomics research.[5][6]

Safety, Toxicology, and Handling

As with many aromatic amines and chlorinated compounds, this compound must be handled with appropriate care. It is classified as hazardous, and proper safety protocols are mandatory.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Class | Source |

| Causes skin irritation | H315 | Skin Irrit. 2 | [9][14] |

| Causes serious eye irritation | H319 | Eye Irrit. 2 | [9][14] |

| May cause respiratory irritation | H335 | STOT SE 3 | [9] |

| Harmful if swallowed | H302 | Acute Tox. 4 | [14] |

| Harmful in contact with skin | H312 | Acute Tox. 4 | [14] |

| Harmful if inhaled | H332 | Acute Tox. 4 | [14] |

Note: This is not an exhaustive list. Always consult the most current Safety Data Sheet (SDS) from the supplier.

Toxicological Profile & Handling

-

Primary Risks : The main hazards are irritation to the skin, eyes, and respiratory system upon exposure.[9] Ingestion, inhalation, and dermal absorption can be harmful.[14][15]

-

Methemoglobinemia : A significant concern with arylamines is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, inhibiting oxygen transport in the blood.[15] This leads to symptoms of oxygen starvation (anoxia), such as cyanosis (bluish skin).[16]

-

Handling : Use only in a well-ventilated area or with local exhaust ventilation.[9][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing vapors or mists.[9]

-

Storage : Keep in a dark place, sealed in a dry, room temperature environment.[8][18] Store away from strong oxidizing agents.[17]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. This material may be considered hazardous waste.[15]

References

- 1. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound hydrochloride | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound | 932-32-1 | AAA93232 | Biosynth [biosynth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound CAS#: 932-32-1 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound - Amerigo Scientific [amerigoscientific.com]

- 14. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. 932-32-1|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-N-methylaniline

Introduction

2-Chloro-N-methylaniline (CAS No. 932-32-1) is a secondary aromatic amine that serves as a crucial intermediate in the synthesis of various high-value chemical products, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a chlorinated benzene ring attached to a methylated amino group, imparts a unique set of physical characteristics that are fundamental to its application, handling, and process optimization. This guide provides a comprehensive examination of these properties, offering both established data and field-proven methodologies for their validation. Designed for researchers, chemists, and drug development professionals, this document aims to bridge theoretical data with practical application, ensuring both safety and efficacy in the laboratory and industrial settings.

Core Physical and Chemical Characteristics

A thorough understanding of the fundamental physical properties of a chemical is paramount for its effective use. The following table summarizes the key physical data for this compound, compiled from authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 932-32-1 | [1][3][4] |

| Molecular Formula | C₇H₈ClN | [2][3][4][5] |

| Molecular Weight | 141.60 g/mol | [3][4][5] |

| Appearance | Clear, colorless to pale yellow or brown liquid | [6] |

| Boiling Point | 218 °C (at 760 mmHg) | [3][5][7] |

| Density | 1.15 g/mL (at 25 °C) | [1][5] |

| Refractive Index (n²⁰/D) | 1.5780 - 1.5830 | [1][6] |

| Flash Point | 92 °C (197.6 °F) | [7] |

| Solubility | Not miscible or difficult to mix with water; Soluble in organic solvents (e.g., ethanol, ether) | [1][2][3][7] |

| UN Number | UN2810 (Toxic liquid, organic, n.o.s.) | [7][8] |

The liquid state of this compound at room temperature, combined with its relatively high boiling point, indicates strong intermolecular forces. Its density, being greater than water, is a critical consideration for phase separation in aqueous workups. Furthermore, its classification as a combustible liquid with a flash point of 92°C necessitates careful handling away from ignition sources.[7][8]

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are a direct consequence of its molecular architecture. The interplay between the aromatic ring, the electronegative chlorine atom, and the polar N-methylamino group dictates its behavior.

Caption: Relationship between molecular structure and key physical properties.

-

Boiling Point: The high boiling point is attributed to a combination of factors. The planar aromatic ring allows for significant van der Waals forces (π-π stacking), while the polar C-Cl and C-N bonds introduce dipole-dipole interactions. This is substantially higher than simpler molecules of similar mass, indicating strong intermolecular attraction.

-

Density: The presence of a heavy chlorine atom on the benzene ring significantly increases the molecular weight without a proportional increase in volume, resulting in a density greater than that of water.[1][5]

-

Solubility: The molecule exhibits dual characteristics. The N-methyl group can act as a hydrogen bond acceptor, suggesting some affinity for polar solvents. However, this is largely overshadowed by the hydrophobic nature of the large, nonpolar aromatic ring, leading to poor miscibility in water.[1][3] Conversely, it is readily soluble in nonpolar organic solvents like ether due to "like-dissolves-like" principles.[2]

Experimental Protocols for Property Validation

To ensure the quality and identity of this compound, experimental verification of its physical properties is essential. The following protocols describe standard, reliable methods for this purpose.

Determination of Boiling Point via Atmospheric Distillation

This method confirms the substance's boiling point and serves as a purification step.

-

Rationale: The boiling point is a unique physical constant for a pure substance at a given pressure. This procedure relies on heating the liquid to its boiling point, allowing the vapor to rise and re-condense in a separate apparatus, providing both a temperature reading and a purified sample.

-

Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a three-way connecting adapter, a thermometer, a condenser, and a receiving flask.

-

Place 15-20 mL of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side arm. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Begin circulating cold water through the condenser.

-

Gently and uniformly heat the flask using a heating mantle.

-

Record the temperature at which the first drop of distillate falls into the receiving flask and the temperature at which the last drop is distilled. A pure compound should exhibit a narrow boiling range (1-2 °C). The literature value is 218 °C.[3][7]

-

Measurement of Density using a Pycnometer

This protocol provides a highly accurate density measurement.

-

Rationale: A pycnometer is a flask with a precise, known volume. By weighing the pycnometer empty, filled with a reference substance (deionized water), and filled with the sample substance, the density of the sample can be calculated with high precision.

-

Methodology:

-

Thoroughly clean and dry a 10 mL pycnometer and record its mass (m₁).

-

Fill the pycnometer with deionized water, ensuring no air bubbles are present, and equilibrate it in a 25 °C water bath for 20 minutes.

-

Adjust the water level to the calibration mark, dry the exterior, and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, equilibrate at 25 °C, adjust the volume, dry the exterior, and record the mass (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water at 25 °C is ~0.99704 g/mL)

-

The calculated value should align with the literature value of approximately 1.15 g/mL.[1][5]

-

Qualitative Assessment of Solubility

This method quickly determines the compound's miscibility in various solvents.

-

Rationale: This test relies on visual inspection to determine if a substance forms a homogeneous solution with a solvent. It is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

-

Methodology:

-

Label three test tubes: "Water," "Ethanol," and "Hexane."

-

Add 2 mL of the respective solvent to each test tube.

-

To each tube, add 0.1 mL (approx. 2 drops) of this compound.

-

Gently agitate each tube and observe.

-

Record the observations:

-

Miscible: A single, clear phase is formed.

-

Partially Miscible: The mixture is cloudy or forms two phases after settling.

-

Immiscible: Two distinct layers are clearly visible.

-

-

Expected results: The compound will be immiscible in water, but miscible in ethanol and hexane, confirming its lipophilic character.[1][2][3]

-

Safety, Handling, and Storage

Given its chemical nature, proper handling of this compound is critical for laboratory safety.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[9] Keep containers securely sealed when not in use.[3][9] Keep away from open flames, hot surfaces, and other sources of ignition.[8]

-

Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[1][3][7] Containers should be tightly closed to prevent leakage and exposure to air, as the compound may darken over time.[3]

References

- 1. This compound CAS#: 932-32-1 [m.chemicalbook.com]

- 2. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. China this compound CAS NO.932-32-1 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

2-Chloro-N-methylaniline molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-N-methylaniline

This guide provides a comprehensive technical overview of the molecular structure of this compound (CAS 932-32-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's structural characteristics for applications in synthesis, quality control, and further chemical development. We will move beyond simple data reporting to explore the causal relationships between molecular structure and the analytical data used for its elucidation, grounding our discussion in established spectroscopic and synthetic methodologies.

Introduction to this compound

This compound is an aromatic secondary amine, a derivative of aniline featuring a chlorine atom at the ortho position and a methyl group on the nitrogen atom.[1] Its chemical formula is C₇H₈ClN, and it has a molecular weight of approximately 141.60 g/mol .[2][3] This compound serves as a valuable intermediate in the synthesis of various target molecules, including pharmaceuticals, dyes, and agrochemicals.[1] The precise arrangement of its substituent groups—the chloro, methyl, and amino moieties—dictates its reactivity, steric hindrance, and spectroscopic fingerprint. Accurate structural confirmation is therefore a non-negotiable prerequisite for its use in any research or manufacturing pipeline.

Part 1: Molecular Geometry and Computational Analysis

The structure is characterized by a benzene ring substituted with a chlorine atom and an N-methylamino group at adjacent positions. The presence of the ortho-chloro substituent is expected to influence the conformation of the N-methylamino group through steric and electronic effects, potentially causing a slight twist relative to the plane of the aromatic ring.

Caption: Optimized molecular structure of this compound.

Part 2: Spectroscopic Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Expertise & Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent solubilizing properties and the single, easily identifiable solvent residue peak.[5] The chemical shifts observed are directly correlated to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the nitrogen atom deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).

¹H and ¹³C NMR Spectral Data Summary

The following table summarizes the reported NMR data for this compound.[6]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Note | Assignment |

| ¹H NMR | 7.29 | d, J = 7.2 Hz | Ar-H |

| 7.24 – 7.16 | m | Ar-H | |

| 6.67 | t, J = 7.4 Hz | Ar-H (2H) | |

| 4.37 | s | N-H | |

| 2.92 | d, J = 4.8 Hz | N-CH₃ | |

| ¹³C NMR | 145.01 | s | C-N |

| 128.95 | s | Ar-C | |

| 127.84 | s | Ar-C | |

| 119.04 | s | Ar-C | |

| 117.00 | s | Ar-C | |

| 110.61 | s | Ar-C | |

| 30.35 | s | N-CH₃ |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[5]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Utilize a standard pulse program with 16-32 scans and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR: Employ a proton-decoupled pulse program. Acquire several thousand scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals, including quaternary carbons.[5]

-

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern under ionization.

Expertise & Causality: Electron Ionization (EI) is a common and robust technique that generates a reproducible fragmentation "fingerprint".[7] For this compound, the most critical diagnostic feature is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[7]

GC-MS Data and Fragmentation Pathway

-

Molecular Ion (M⁺): A calculated m/z of 141.03 is reported.[6] The mass spectrum will show a prominent peak at m/z 141 ([C₇H₈³⁵ClN]⁺) and a smaller peak at m/z 143 ([C₇H₈³⁷ClN]⁺).

-

Primary Fragmentation: The primary fragmentation pathways are expected to involve the loss of the chlorine radical (Cl•) or the methyl group (•CH₃).

-

[M - Cl]⁺: Loss of a chlorine atom (m/z 106).

-

[M - CH₃]⁺: Loss of the methyl group (m/z 126).

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities or solvent front.

-

MS Detection: The eluent from the GC is directed into the mass spectrometer operating in EI mode. Scan a mass range of m/z 40-200 to capture the molecular ion and key fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: As a secondary amine, this compound is expected to show a single, sharp N-H stretching vibration, in contrast to primary amines which show two N-H stretches.[8] The position of this band, along with C-H, C-N, C=C, and C-Cl stretching and bending vibrations, provides a confirmatory fingerprint of the molecule's functional makeup.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3410 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (N-CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1320 | C-N Stretch | Aromatic Amine |

| ~750 | C-Cl Stretch | Aryl Halide |

Experimental Protocol: ATR-IR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Synthesis and Purification

A reliable method for obtaining a pure sample is critical for accurate structural analysis. The N-methylation of 2-chloroaniline is a direct and effective synthetic route.[6]

Expertise & Causality: This reaction is a nucleophilic substitution where the nitrogen of 2-chloroaniline acts as the nucleophile, and a methylating agent provides the electrophilic methyl group. Purification by column chromatography is the chosen method because it effectively separates the desired secondary amine product from unreacted primary amine starting material and any potential over-methylated tertiary amine byproduct based on differences in polarity.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroaniline in a solvent like methanol.

-

N-Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate) to the solution. The reaction is catalyzed by an appropriate catalyst, such as an Iridium complex as described in the literature.[6]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Concentrate the crude product and purify it using silica gel column chromatography with an appropriate eluent system (e.g., Petroleum Ether/Ethyl Acetate, 50:1 v/v) to yield the pure this compound as a colorless oil.[6]

Caption: Workflow for the synthesis and purification of the title compound.

Conclusion

The molecular structure of this compound is definitively characterized by a synergistic application of computational modeling and spectroscopic analysis. While NMR spectroscopy provides the precise connectivity and electronic environment of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, with the chlorine isotope pattern serving as a crucial diagnostic tool. IR spectroscopy validates the presence of key functional groups. Together, these self-validating techniques provide an unambiguous and comprehensive structural portrait, which is essential for the confident application of this compound in research and development.

References

- 1. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]

- 2. 932-32-1|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methylaniline from 2-chloroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of N-Alkylated Anilines

2-Chloro-N-methylaniline is a secondary amine derivative of 2-chloroaniline.[1] While a seemingly simple molecule, it represents a class of N-alkylated anilines that are crucial building blocks in the synthesis of more complex molecules. The strategic introduction of a methyl group onto the nitrogen atom of an aniline core drastically alters its physical and chemical properties, including its nucleophilicity, basicity, and metabolic profile. These modifications are fundamental in the fields of medicinal chemistry and materials science. Precursors and structurally related compounds, such as 2-chloro-6-methylaniline, are pivotal intermediates in the synthesis of high-value products, including kinase inhibitors like Dasatinib, which is used in cancer therapy.[2] A mastery of the synthetic routes to compounds like this compound is therefore essential for professionals engaged in the discovery and development of novel chemical entities.

This guide provides a detailed examination of the primary synthetic transformations for converting 2-chloroaniline into this compound, focusing on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven protocols.

Chapter 1: Core Synthetic Strategies: The N-Methylation of 2-chloroaniline

The conversion of 2-chloroaniline, a primary amine, to this compound, a secondary amine, is an N-methylation reaction. This transformation can be achieved through several distinct mechanistic pathways. The two most prevalent and practical strategies employed in laboratory and industrial settings are Direct N-Methylation using an electrophilic methyl source and Reductive Amination using a carbonyl source and a reducing agent.

Strategy 1: Direct N-Methylation via Nucleophilic Substitution

This classical approach involves the direct reaction of the nucleophilic nitrogen atom of 2-chloroaniline with an electrophilic methylating agent. The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the aniline, enhancing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: The efficacy of the reaction is highly dependent on the leaving group of the methylating agent.

-

Dimethyl Sulfate ((CH₃)₂SO₄): A potent, cost-effective, and widely used methylating agent. However, it is extremely toxic and carcinogenic, requiring stringent handling precautions.

-

Methyl Iodide (CH₃I): Highly reactive due to the excellent leaving group (I⁻). It is less toxic than dimethyl sulfate but is more expensive and a potential carcinogen.

-

-

Role of the Base: The basicity of the chosen reagent must be sufficient to deprotonate the aniline (pKa of anilinium ion ~4.6) but not so strong as to cause unwanted side reactions.

-

Inorganic Carbonates (K₂CO₃, Na₂CO₃): These are mild, inexpensive, and easy-to-handle bases, making them a common choice for this transformation. They are sufficient to drive the reaction to completion.

-

Hydroxides (NaOH, KOH): Can also be used but may introduce water, which can affect reaction kinetics and promote side reactions in some cases.

-

-

Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reagents. Aprotic polar solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone are typically preferred as they can stabilize the transition state of the SN2 reaction.

Strategy 2: Reductive Amination

Reductive amination is a powerful and often preferred method for forming C-N bonds, prized for its efficiency and selectivity.[3] This one-pot reaction first involves the condensation of 2-chloroaniline with formaldehyde to form an unstable imine or hemiaminal intermediate. This intermediate is then immediately reduced in situ by a hydride-based reducing agent to yield the final N-methylated product.

Causality Behind Experimental Choices:

-

Carbonyl Source: Formaldehyde (CH₂O) is the required one-carbon electrophile for methylation. It is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde, which depolymerizes under reaction conditions.

-

The Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the C=N double bond of the imine intermediate but mild enough not to reduce other functional groups or react violently with the solvent.

-

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. It is effective but can be sluggish and requires careful pH control.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for modern reductive aminations.[4] It is milder and more selective than NaBH₄ and is stable in acidic conditions, which are often used to catalyze imine formation. This allows the entire reaction to proceed efficiently at a weakly acidic pH.

-

-

Solvent and pH Control: The reaction is typically run in solvents like methanol, ethanol, or 1,2-dichloroethane (DCE).[4] Maintaining a slightly acidic pH (typically 5-6) is a crucial self-validating control point; it accelerates the dehydration step required for imine formation while not significantly degrading the hydride reagent. Acetic acid is frequently added as a catalyst to achieve this pH range.[4]

Chapter 2: Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound. Each protocol is designed as a self-validating system, incorporating reaction monitoring and purification steps to ensure product integrity.

Protocol 1: Direct N-Methylation using Dimethyl Sulfate

Objective: To synthesize this compound by direct methylation of 2-chloroaniline with dimethyl sulfate.

Materials:

-

2-chloroaniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloroaniline (1 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of aniline).

-

Reagent Addition: Stir the suspension vigorously. Carefully add dimethyl sulfate (1.1 eq.) dropwise via a syringe over 15 minutes. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the 2-chloroaniline starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to quench any remaining dimethyl sulfate, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain this compound as a colorless to yellow oil.[5][6]

Protocol 2: Reductive Amination using Formaldehyde and NaBH(OAc)₃

Objective: To synthesize this compound via a one-pot reductive amination.

Materials:

-

2-chloroaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 2-chloroaniline (1 eq.) in DCE (10 mL per gram of aniline).

-

Imine Formation: Add formaldehyde solution (1.2 eq.) followed by acetic acid (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20-30 minutes. The addition may cause gas evolution and a mild exotherm.

-

Reaction Execution: Stir the reaction at room temperature for 8-12 hours or until the starting material is consumed.

-

Monitoring: Monitor the reaction by TLC or GC-MS. The formation of an imine intermediate may be observed, which is subsequently converted to the final product.

-

Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic (~8-9).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Data Summary and Comparison

The table below summarizes the key parameters and considerations for the two primary synthetic methods.

| Parameter | Method 1: Direct N-Methylation | Method 2: Reductive Amination |

| Primary Reagents | 2-chloroaniline, Dimethyl Sulfate (or MeI) | 2-chloroaniline, Formaldehyde |

| Catalyst/Base | K₂CO₃ or other inorganic base | Acetic Acid (catalyst) |

| Secondary Reagent | N/A | Sodium Triacetoxyborohydride |

| Typical Solvent | Acetone, Acetonitrile, DMF | DCE, THF, Methanol |

| Temperature | Room Temperature to Reflux | Room Temperature |

| Key Advantages | Simple reagent set, well-established method. | High selectivity, mild conditions, avoids highly toxic alkylating agents. |

| Key Disadvantages | Uses extremely toxic/carcinogenic reagents (DMS), risk of over-alkylation (di-methylation). | Requires careful control of stoichiometry and pH, can be slower. |

Chapter 3: Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic protocol.

Direct N-Methylation Workflow

Caption: Workflow for Direct N-Methylation of 2-chloroaniline.

Reductive Amination Workflow

Caption: Workflow for Reductive Amination of 2-chloroaniline.

Conclusion

The synthesis of this compound from 2-chloroaniline is a fundamental transformation that can be accomplished effectively through either direct methylation or reductive amination. The choice of method depends on factors such as scale, available reagents, and safety considerations. While direct methylation is a classic and straightforward approach, the high toxicity of reagents like dimethyl sulfate is a significant drawback. Modern synthetic chemistry often favors reductive amination for its milder conditions, high selectivity, and improved safety profile. Both methods, when executed with careful attention to the principles and protocols outlined in this guide, provide reliable pathways to this valuable chemical intermediate.

References

2-Chloro-N-methylaniline IUPAC name and synonyms

An In-depth Technical Guide to 2-Chloro-N-methylaniline

Introduction

This compound is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Characterized by a benzene ring substituted with a chlorine atom and an N-methylamino group at positions 2 and 1 respectively, its structure allows for a range of chemical reactions, including nucleophilic substitutions and coupling reactions.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational for scientific research and application. This section provides the systematic IUPAC name for this compound, alongside a comprehensive list of its synonyms and key identifiers.

IUPAC Name

The formal name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]

Synonyms and Identifiers

In literature and commercial listings, this compound is known by several other names. This can often be a source of confusion, and a consolidated list of synonyms is therefore essential for accurate identification.

-

N-methyl-2-chloroaniline[2]

-

Benzenamine, 2-chloro-n-methyl[2]

-

n1-methyl-2-chloroaniline[2]

-

2-chloro-n-methylbenzenamine[2]

-

o-chlormonomethylanilin[2]

-

2-chlor-n-methylaniline[2]

-

2-chloro-n-methyl aniline[2]

-

2-chloro-n-methyl-aniline[2]

-

2-methylamino chlorobenzene[2]

-

2-chloranyl-n-methyl-aniline[2]

-

1-(2-chlorophenyl)-N-methylmethanamine[1]

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 932-32-1 | [1][2] |

| Molecular Formula | C₇H₈ClN | [1][2][3] |

| Molecular Weight | 141.60 g/mol | [2][3] |

| InChI Key | WGNNILPYHCKCFF-UHFFFAOYSA-N | [2] |

| SMILES | CNC1=CC=CC=C1Cl | [2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental conditions and are crucial for designing synthetic routes and handling procedures.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow to brown liquid | [1][4] |

| Boiling Point | 218 °C | [5] |

| Density | 1.15 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.579 | [5] |

| Flash Point | 198 °F (92.2 °C) | [5] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol and ether. | [1][2] |

Synthesis and Reaction Pathways

Understanding the synthesis of this compound is fundamental for its application in further chemical transformations. While various synthetic routes exist, a common approach involves the N-methylation of 2-chloroaniline.

General Synthetic Approach: N-Methylation of 2-Chloroaniline

A prevalent method for synthesizing secondary amines like this compound is the alkylation of the corresponding primary amine. In this case, 2-chloroaniline serves as the starting material, and a methylating agent is used to introduce the methyl group to the nitrogen atom.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloroaniline in a suitable aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile), add a base (e.g., Sodium hydride, Potassium carbonate) to deprotonate the amine. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen, Argon).

-

Methylation: Slowly add a methylating agent (e.g., Methyl iodide, Dimethyl sulfate) to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate, Dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Sodium sulfate, Magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure provides a scaffold for the synthesis of more complex molecules with desired biological activities.

Intermediate in Chemical Synthesis

This compound is utilized in the production of other chemical entities. For instance, it is a reactant in the synthesis of 1-methyl-2-thioacetylpyrrole when treated with Lawesson's reagent in tetrahydrofuran.[1][2] The presence of both a nucleophilic amine and a reactive aromatic ring allows for a variety of subsequent chemical modifications.

Scaffold in Medicinal Chemistry

The diphenylamine core, of which this compound can be a precursor, is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[6] The introduction of a chlorine atom can enhance properties such as membrane permeability and metabolic stability, making it an attractive starting point for developing new therapeutic agents.[6] Derivatives of chloro-anilines are being investigated for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8] For example, the related compound 2-chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a targeted therapy for certain types of cancer.[7]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.[9][10][11]

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][12]

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][12] Do not eat, drink, or smoke when using this product.[9][12] Wash hands thoroughly after handling.[9][12]

Hazard Statements

-

Harmful if swallowed.[9]

-

May cause irritation upon contact with skin and eyes.[13]

-

May cause respiratory irritation.[10]

Storage

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][10] Store away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a significant chemical intermediate with well-defined properties and a range of applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its chemical identity, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

- 1. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. China this compound CAS NO.932-32-1 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 4. A14343.03 [thermofisher.com]

- 5. This compound CAS#: 932-32-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

Navigating the Synthesis of 2-Chloro-N-methylaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-Chloro-N-methylaniline, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow safety procedures but to understand the fundamental principles that underpin them, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile of this compound

This compound is a compound that demands respect. Its hazard profile is multifaceted, with the primary concerns being its acute toxicity, potential for causing methemoglobinemia, and irritant properties.[1][2][3][4] A thorough understanding of these risks is the first step in mitigating them.

Toxicological Overview

| Hazard | Description | Key Considerations |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] | All routes of exposure (oral, dermal, inhalation) are significant. Accidental ingestion of less than 150 grams may be fatal. |

| Methemoglobinemia | Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity, causing cyanosis (bluish discoloration of the skin).[1] | The onset of symptoms can be delayed for several hours after exposure.[2] |

| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[5][6] | Prolonged or repeated skin contact may lead to dermatitis.[3] |

| Sensitization | May cause skin sensitization in some individuals.[1][3] | Once sensitized, even small exposures can trigger an allergic reaction. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][3] | Proper disposal is crucial to prevent environmental contamination. |

The Core of Safe Handling: A Multi-Layered Approach

A robust safety protocol is not a single action but a system of overlapping safeguards. For this compound, this involves a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Workflow for Safe Handling of this compound

Caption: A systematic workflow for handling this compound, emphasizing distinct phases of preparation, handling, and post-use cleanup.

Engineering Controls: Your First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.

-

Fume Hoods: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood's airflow will capture and exhaust vapors, preventing inhalation.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[6][7]

-

Closed Systems: For larger-scale reactions, the use of a closed system is highly recommended to prevent the release of the chemical into the work environment.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, PPE provides a crucial final layer of protection. The selection of PPE should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[1][8][9] | Protects against splashes and vapors. Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC, nitrile rubber), a lab coat, and closed-toe shoes.[1][7][8] | Prevents skin contact and absorption. Contaminated clothing should be removed immediately and laundered separately before reuse.[1] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during emergency situations.[8][9] | Protects against inhalation of harmful vapors. |

Standard Operating Procedures (SOPs): Ensuring Consistency and Safety

Adherence to well-defined SOPs is critical for minimizing the risk of exposure.

-

Preparation:

-

Handling:

-

Storage:

Emergency Response: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

Emergency Response Decision Tree

Caption: A decision tree outlining immediate actions for different emergency scenarios involving this compound.

First-Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.[12]

-

Inhalation: Move the victim to fresh air.[7] If not breathing, give artificial respiration. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][12]

Spill Response

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][10]

-

Large Spills: Evacuate the area and alert emergency services.[1] Prevent the spill from entering drains or waterways.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3][5] Do not allow the chemical to enter the environment.[7]

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of compliance; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and safely utilize this important chemical in the advancement of drug development.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. M-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to the Solubility of 2-Chloro-N-methylaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, outlines a robust experimental framework for its determination, and discusses the critical interplay between solute and solvent properties.

Executive Summary

Physicochemical Profile of this compound

A thorough understanding of the solute's molecular properties is the cornerstone of predicting and explaining its solubility behavior.

Molecular Structure:

Caption: Molecular Structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 218 °C | [4] |

| Density | 1.15 g/mL at 25 °C | [4] |

| pKa | 3.17 (Predicted) | [4] |

The presence of a chlorine atom and a secondary amine group attached to a benzene ring gives this compound a unique combination of polarity and lipophilicity. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The aromatic ring and the chloro-substituent contribute to its nonpolar character.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle is governed by the balance of intermolecular forces between the solute and the solvent molecules.

-

Van der Waals Forces: These weak, non-specific interactions are present in all molecules and are the primary forces of attraction in nonpolar solvents.

-

Dipole-Dipole Interactions: Polar molecules with permanent dipoles will align to create attractive forces.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (like nitrogen in this compound).

The solubility of this compound in a given organic solvent will depend on how favorably it can interact with the solvent molecules compared to its interactions with itself.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the N-H group of the solute and the hydroxyl group of the solvent, as well as dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the primary interactions would be the weaker van der Waals forces. The polar nature of the amine and chloro groups would be less favorably solvated.

Illustrative Solubility Data

As previously stated, comprehensive quantitative solubility data for this compound is not widely published. The following table is provided as a template for how such data should be presented. The values are illustrative and should be experimentally determined.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |

| Methanol | Polar Protic | 25 | > 50 |

| Ethanol | Polar Protic | 25 | > 50 |

| Acetone | Polar Aprotic | 25 | 30 - 50 |

| Ethyl Acetate | Polar Aprotic | 25 | 20 - 40 |

| Dichloromethane | Polar Aprotic | 25 | > 50 |

| Toluene | Nonpolar | 25 | 5 - 15 |

| Hexane | Nonpolar | 25 | < 1 |

Experimental Determination of Solubility: A Validated Protocol